![molecular formula C16H16FNO2S B4585917 2-(4-fluorophenoxy)-N-[2-(methylthio)phenyl]propanamide](/img/structure/B4585917.png)
2-(4-fluorophenoxy)-N-[2-(methylthio)phenyl]propanamide
Overview
Description
2-(4-fluorophenoxy)-N-[2-(methylthio)phenyl]propanamide, also known as 4'-fluoromethylvalerophenone (4F-MPH), is a synthetic stimulant drug that belongs to the phenidate class. It is structurally similar to methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD). 4F-MPH is not approved for medical use and is primarily used for recreational purposes. The purpose of
Scientific Research Applications
Pharmacokinetics and Metabolic Profiling
The pharmacokinetics and metabolism of compounds within the same class as 2-(4-fluorophenoxy)-N-[2-(methylthio)phenyl]propanamide, such as S-1, a selective androgen receptor modulator (SARM), have been extensively studied in rats. These studies highlight the compound's low clearance, moderate volume of distribution, and terminal half-life ranging from 3.6 to 5.2 hours after intravenous doses. The oral bioavailability of S-1 ranged from 55% to 60%, with extensive metabolism yielding forty phase I and II metabolites identified in urine and feces, demonstrating the compound's potential for preclinical development in androgen-dependent diseases (Wu et al., 2006).
Photoreactions in Solvents
Research on flutamide, a compound with structural similarities to this compound, has shown different photoreactions in acetonitrile and 2-propanol solvents. These studies provide insights into the stability and behavior of such compounds under exposure to UV light, indicating the importance of solvent choice in pharmaceutical formulations and potential environmental impact assessments (Watanabe et al., 2015).
Antimicrobial and Antifungal Agents
The exploration of new derivatives of similar compounds for antimicrobial and antifungal applications has been a focus of recent research. For instance, studies on the synthesis and characterization of flurbiprofen hydrazide derivatives have evaluated their potential as anti-HCV, anticancer, and antimicrobial agents. This research underscores the versatility of these compounds in drug discovery for various therapeutic areas (Çıkla et al., 2013).
Liquid Crystal Photoalignment
Prop-2-enoates derived from thiophene, similar in structural concept to this compound, have been studied for their ability to promote excellent photoalignment of commercial nematic liquid crystals. These findings suggest applications in liquid crystal displays (LCDs) and other optoelectronic devices, highlighting the compound's potential in material science (Hegde et al., 2013).
properties
IUPAC Name |
2-(4-fluorophenoxy)-N-(2-methylsulfanylphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2S/c1-11(20-13-9-7-12(17)8-10-13)16(19)18-14-5-3-4-6-15(14)21-2/h3-11H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZWRXYSYPXAFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1SC)OC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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